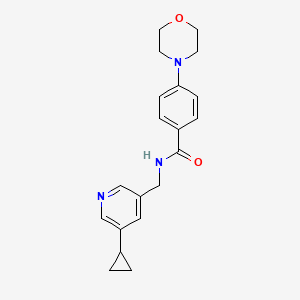
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide, also known as JNJ-17203212, is a small molecule that has been developed as a selective antagonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a member of the opioid receptor family and is involved in the regulation of pain perception, stress response, and reward pathways. JNJ-17203212 has been studied extensively for its potential therapeutic applications in various conditions, including pain, anxiety, depression, and drug addiction.
Scientific Research Applications
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents :
- Cyclodidepsipeptides similar to the compound have been evaluated for inhibitory activity against xanthine oxidase (XO) and for anti-inflammatory responses. These compounds were found to be excellent inhibitors of XO and significantly suppressed nuclear factor of κB (NF-κB) activation, suggesting potential use in treating conditions like gout and other excessive uric acid production or inflammatory conditions (Šmelcerović et al., 2013).
Neurokinin-1 Receptor Antagonist :
- Compounds with structural similarities have shown effectiveness as neurokinin-1 receptor antagonists. Such properties are relevant in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Potential Antidepressant Profile :
- Another study focuses on the antidepressant potential of compounds like N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide. The compound AR-A000002, which shares structural similarities, has been shown to have anxiolytic and antidepressant potential, indicating the broader implications for mental health treatment (Hudzik et al., 2003).
Synthesis and Behavioral Studies of Chiral Cyclopropanes :
- Research on chiral cyclopropanes, which are structurally related to the compound of interest, highlights their synthesis and biological characterization. These studies help in understanding the drug design and pharmacological profile of similar compounds (Onajole et al., 2016).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(22-13-15-11-18(14-21-12-15)16-1-2-16)17-3-5-19(6-4-17)23-7-9-25-10-8-23/h3-6,11-12,14,16H,1-2,7-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGDNTZGHNKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

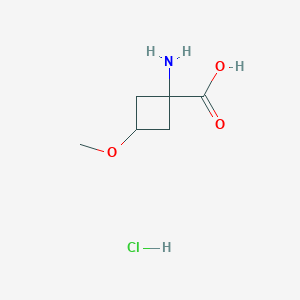

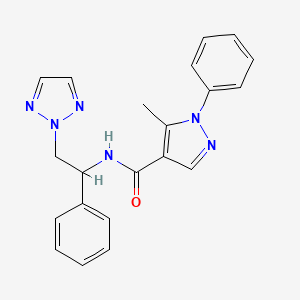
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)
![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)
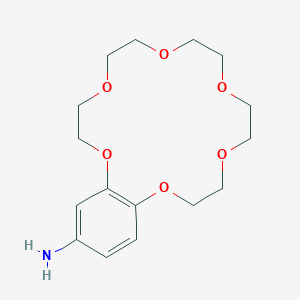
![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)
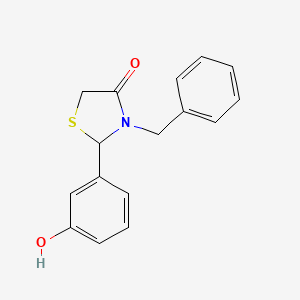
![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)
![5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2564466.png)